molecular formula C14H12N4 B1315410 4-Hydrazino-2-phenylquinazoline CAS No. 6484-29-3

4-Hydrazino-2-phenylquinazoline

Cat. No. B1315410
CAS RN: 6484-29-3
M. Wt: 236.27 g/mol
InChI Key: WBJUWGCULCOZSW-UHFFFAOYSA-N
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Description

4-Hydrazino-2-phenylquinazoline (HPQ) is a heterocyclic compound that has been of significant interest in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C14H12N4 and an average mass of 236.272 Da .


Synthesis Analysis

This compound can be synthesized from the starting materials viz. quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . Another method involves the condensation of equimolar amounts of this compound and a number of monosaccharides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a heterocyclic ring containing nitrogen atoms .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been found to participate in various chemical reactions. For instance, they can react with aryne intermediates to produce 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.27 g/mol. It is a heterocyclic compound with unique physical and chemical properties.

Scientific Research Applications

Antimicrobial Activities

4-Hydrazino-2-phenylquinazoline has been extensively studied for its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antifungal and antibacterial activities. For example, some derivatives have demonstrated effectiveness against pathogenic bacteria including Mycobacterium tuberculosis, as well as fungi like Candida albicans and Aspergillus niger (Alagarsamy, Giridhar, Yadav, Revathi, Ruckmani, & Clercq, 2006). Additionally, certain hydrazinyl quinazoline amine derivatives have been synthesized and shown to possess antimicrobial properties, further highlighting the potential of this compound in this field (Samel & Pai, 2011).

Antitumor Agents

This compound has also been explored in the context of cancer research. Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives synthesized from this compound have shown promising results as antitumor agents. These derivatives exhibited cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Jiang, Zhai, Zhao, Liu, Qi, Tao, & Gong, 2012).

Antioxidant Properties

Research has also delved into the antioxidant properties of 4-hydrazinoquinoline derivatives. These compounds have demonstrated significant antioxidant activities, which could be beneficial in various medical applications. The study of their biological properties revealed that they are not only effective against diseases like malaria and tuberculosis but also serve as potent antioxidants (Romanenko & Kozyr, 2022).

BCRP Inhibition

Further, this compound has been investigated for its role in inhibiting Breast Cancer Resistance Protein (BCRP). Specific derivatives of this compound have been identified as potent inhibitors of BCRP, which is significant in the context of overcoming drug resistance in cancer treatment (Juvale & Wiese, 2012).

Synthesis of Novel Heterocyclic Systems

The compound has been used in the synthesis of novel heterocyclic systems. For instance, its reaction with diketoesters leads to the formation of triazinoquinazolines, indicating its utility in developing new chemical entities (Karpenko, Kovalenko, & Shishkin, 2009).

Mechanism of Action

Target of Action

Quinazoline derivatives, which include 4-hydrazino-2-phenylquinazoline, have been reported to exhibit a wide range of biological activities . These activities suggest that this compound may interact with multiple targets within the cell.

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with DNA synthesis .

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, inflammation, and infection .

Pharmacokinetics

The introduction of sugar moieties to the quinazoline ring system, as seen in some derivatives, is expected to affect their pharmacological activities . This suggests that modifications to the this compound structure could potentially influence its ADME properties and, consequently, its bioavailability.

Result of Action

Given the wide range of biological activities associated with quinazoline derivatives, it is likely that this compound induces a variety of effects at the molecular and cellular levels . These effects could include changes in enzyme activity, alterations in receptor signaling, and disruptions in DNA synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Future Directions

Quinazoline derivatives, including 4-Hydrazino-2-phenylquinazoline, have been the subject of extensive research due to their diverse pharmacological properties . Future research may focus on further exploring the medicinal chemistry of these compounds, including drug design, structure–activity relationship, and the mode of action of these compounds . Additionally, the synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives have been reported, indicating potential future directions in this field .

Biochemical Analysis

Biochemical Properties

4-Hydrazino-2-phenylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding interactions that alter the enzyme’s active site, thereby reducing its catalytic efficiency. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, which further modulate cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Moreover, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of tyrosine kinases, which are crucial for cell signaling and growth . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its role in modulating cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s impact on metabolic pathways and the accumulation of toxic metabolites. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . These interactions highlight the compound’s potential to modulate metabolic processes and its implications for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Binding proteins also play a role in its distribution, affecting its localization and bioavailability . These factors influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

properties

IUPAC Name

(2-phenylquinazolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJUWGCULCOZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524372
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6484-29-3
Record name 4-Hydrazinyl-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6484-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Hydrazino-2-phenylquinazoline a promising starting point for developing novel antimicrobial agents?

A1: The research highlights this compound's reactivity as a key strength. The paper demonstrates its ability to readily condense with monosaccharides like D-glucose, D-galactose, D-xylose, D-arabinose, and D-ribose, forming hydrazone derivatives []. This chemical versatility allows for the creation of diverse compounds with potential biological activity. Notably, some synthesized derivatives exhibited antifungal and antibacterial properties [], marking a promising avenue for developing novel antimicrobial agents.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gleaned from the research?

A2: While the paper primarily focuses on the synthesis and initial antimicrobial screening, it lays the groundwork for understanding SAR. The variations in antimicrobial activity observed among the synthesized sugar hydrazones and osazones suggest that the sugar moiety plays a role in determining the final compound's effectiveness []. Further research focusing on systematically modifying the sugar component and other substituents on the quinazoline ring could illuminate specific structural features crucial for enhancing potency and selectivity against different microbial targets.

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